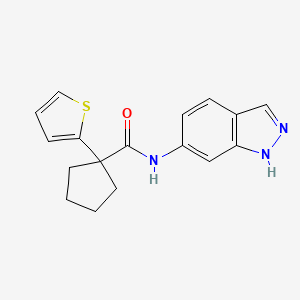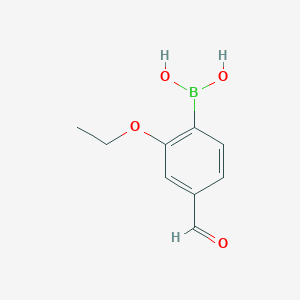
4-(3-Azidoprop-1-en-2-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azidoprop-1-en-2-yl)oxane is an organic compound with the molecular formula C8H13N3O It is characterized by the presence of an azido group attached to a prop-1-en-2-yl chain, which is further connected to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidoprop-1-en-2-yl)oxane typically involves the reaction of an appropriate precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as a bromide, reacts with sodium azide in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired azide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-(3-Azidoprop-1-en-2-yl)oxane can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Azidoprop-1-en-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(3-Azidoprop-1-en-2-yl)oxane exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of reactive intermediates that can participate in further chemical transformations . These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
4-(3-Azidoprop-1-en-2-yl)adamantane: Similar structure with an adamantane moiety instead of an oxane ring.
4-(3-Azidoprop-1-en-2-yl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
4-(3-Azidoprop-1-en-2-yl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical properties compared to other similar compounds. The oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.
特性
IUPAC Name |
4-(3-azidoprop-1-en-2-yl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQBMRVXKGEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN=[N+]=[N-])C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2955914.png)



![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide](/img/structure/B2955921.png)

![6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B2955926.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)
![2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2955931.png)
![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)

